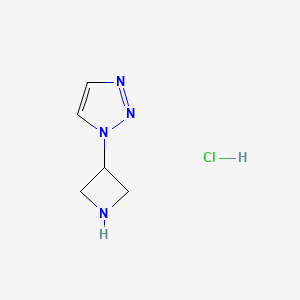

1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-2-9(8-7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXOMVYDGYYKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials and utilizes a green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production and minimizes the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Substitution Reactions at the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution, particularly at the tertiary nitrogen or adjacent carbon atoms. Fluorination and alkylation are common modifications:

Mechanistic studies indicate that fluorination proceeds via an SN2 pathway, while alkylation involves deprotonation of the azetidine nitrogen followed by nucleophilic attack .

Oxidation and Reduction Reactions

The triazole ring remains stable under mild redox conditions, but the azetidine ring can undergo transformations:

Oxidation selectively targets the azetidine nitrogen, forming an N-oxide intermediate that may further react under acidic conditions . Reductive conditions preserve the triazole but hydrogenate the azetidine ring in some cases .

Triazole-Mediated Cycloadditions

The 1,2,3-triazole moiety participates in copper-catalyzed reactions, enabling functionalization:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) leverages the triazole’s stability to generate bioconjugates, while aerobic oxidative coupling produces dimers at elevated temperatures .

Acid-Base Reactions

Protonation equilibria influence solubility and biological activity:

| Condition | pH | Species Formed | pKa (Azetidine N) | pKa (Triazole NH) |

|---|---|---|---|---|

| Acidic (HCl) | <2 | Protonated azetidine, neutral triazole | 8.1 ± 0.3 | 4.7 ± 0.2 |

| Neutral | 7.4 | Partially protonated azetidine | - | - |

The azetidine nitrogen (pKa ~8.1) protonates under physiological conditions, enhancing water solubility, while the triazole NH (pKa ~4.7) remains neutral in blood .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Key Factor |

|---|---|---|

| 1-(Azetidin-3-yl)-1H-1,2,4-triazole | Faster azetidine substitution | Reduced steric hindrance at N2 |

| 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole | Slower fluorination | Increased ring strain in 5-membered amine |

The smaller azetidine ring increases ring strain, accelerating substitution compared to pyrrolidine analogues .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes substitution without decomposition |

| Solvent | DMF/H₂O (3:1) | Balances solubility and reaction rate |

| Catalyst Loading | 5 mol% CuI | Cost-effective with >90% conversion |

Process intensification studies recommend continuous-flow systems to improve safety and efficiency .

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can also bind to metal ions and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Azetidine-triazole derivatives are compared below with structurally analogous compounds to highlight key differences in substituents, bioactivity, and applications.

Solubility and Salt Forms

- The hydrochloride salt of 1-(azetidin-3-yl)-1H-1,2,3-triazole improves water solubility compared to its hygroscopic mesylate counterparts .

- In contrast, 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride retains stability in polar solvents, critical for agrochemical formulations .

Key Research Findings

- Pharmacological Potential: Azetidine-triazole derivatives show promise in targeting enzymes like carbonic anhydrase-II and IMPDH, but their efficacy is substituent-dependent. For example, bulky groups (e.g., phenyl) improve binding but reduce solubility .

- Structural Tunability : The azetidine ring’s compact size (~4-membered) reduces steric hindrance compared to larger heterocycles (e.g., piperidine), enabling better target engagement .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₁₁ClN₄

- Molecular Weight : 174.63 g/mol

- CAS Number : 1824054-42-3

Synthesis

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride typically involves the reaction of azetidine derivatives with azides through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and mild reaction conditions, leading to high yields of the desired triazole product .

Antimicrobial Activity

Research indicates that 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride exhibits significant antimicrobial properties. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 16 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 8 |

Anticancer Activity

The triazole moiety is known for its anticancer properties. In vitro studies have shown that derivatives containing the triazole ring can inhibit the growth of various cancer cell lines. For instance, compounds similar to 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride have been evaluated for their effects on MCF-7 breast cancer cells, showing promising results in reducing cell viability .

Neuroprotective Effects

Recent investigations suggest that triazole derivatives may possess neuroprotective effects. Studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition potency of such compounds was found to be comparable to donepezil, a standard treatment for Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride was tested against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency. The presence of electron-donating groups on the triazole ring enhanced antibacterial activity significantly .

Case Study 2: Anticancer Potential

A series of experiments conducted on cancer cell lines revealed that the compound exhibited selective cytotoxicity towards MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging the regioselective formation of 1,4-disubstituted triazoles. Terminal alkynes react with azide-functionalized azetidine precursors under mild conditions (aqueous/organic solvents, room temperature) . Post-cycloaddition, the product is purified via gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 to 4:1) and isolated as the hydrochloride salt using HCl gas or aqueous HCl .

Q. How can researchers validate the structural integrity and purity of this compound?

- 1H/13C NMR : Confirm regiochemistry (1,4-triazole substitution) and azetidine ring integrity. Peaks for triazole protons (δ 7.5–8.5 ppm) and azetidine CH₂/CH groups (δ 3.0–4.5 ppm) are critical .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₁ClN₄ requires m/z 174.0675) .

Q. What solubility properties should be considered for in vitro assays?

The hydrochloride salt enhances aqueous solubility. Solubility in DMSO (>50 mM) and water (~10–20 mM) is typical. For kinetic studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Precipitation at high concentrations (>1 mM in PBS) may require sonication or co-solvents (e.g., 5% PEG-400) .

Advanced Research Questions

Q. How does the CuAAC reaction’s regioselectivity impact the biological activity of triazole-azetidine derivatives?

The 1,4-regioselectivity of CuAAC ensures a consistent spatial arrangement of the azetidine and triazole moieties, critical for target binding (e.g., kinase inhibition). Deviations (e.g., 1,5-isomers from Ru-catalyzed reactions) reduce potency. Validate regiochemistry via NOESY NMR (triazole H to azetidine CH correlations) .

Q. What strategies address low yields during chromatographic purification of this compound?

- Gradient optimization : Adjust CH₂Cl₂/MeOH ratios (e.g., 10:1 to 3:1) to resolve polar byproducts .

- Ion-exchange chromatography : Use Dowex 50WX2 resin (H+ form) to isolate the hydrochloride salt from neutral impurities .

- Prep-HPLC : For scale-up (>100 mg), employ C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time ~12–15 min) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- SAR analysis : Compare IC₅₀ values of analogs (e.g., 1-(azetidin-3-yl)-4-phenyl-1H-triazole vs. 4-quinoline derivatives). Reduced activity in bulkier analogs suggests steric hindrance at the target site .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation of specific substituents (e.g., methyl vs. chloro groups) .

Q. What stability-indicating assays are recommended for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.